2-Amino-4-(trifluoromethyl)benzohydrazide
Overview
Description
2-Amino-4-(trifluoromethyl)benzohydrazide (ATB) is an aroyl hydrazine . It has a molecular formula of C8H8F3N3O and a molecular weight of 219.16 g/mol. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B) and has potential implications in various fields of research.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group, a trifluoromethyl group, and a benzohydrazide group . The SMILES string representation of the molecule is NNC(=O)c1ccc(cc1)C(F)(F)F .Scientific Research Applications
Structural Characterization and Properties :
- The compound and its derivatives exhibit characteristics such as near-planar structure and intermolecular hydrogen bonding. These structural features are crucial in their applications in different fields of research (Arfan et al., 2016).
Corrosion Inhibition :
- Hydrazone derivatives, including those synthesized from 2-Amino-4-(trifluoromethyl)benzohydrazide, have shown potential as corrosion inhibitors in acidic media. These inhibitors form a stable layer on steel surfaces, demonstrating mixed-type inhibitory properties (Singh et al., 2018); (Lgaz et al., 2019); (Lgaz et al., 2020).
Biological Activities :
- Various derivatives of this compound have been explored for their biological activities. They have shown potential in areas such as antimicrobial activity, enzyme inhibition, and binding studies with DNA and proteins (Krátký et al., 2020); (Krátký et al., 2017); (El‐Gammal et al., 2021).
Catalytic Properties :
- The compound and its derivatives have been studied for their catalytic properties, particularly in the oxidation of various olefins. These findings contribute to the understanding of the potential use of these compounds in industrial applications (Peng, 2016).
Mechanism of Action
2-Amino-4-(trifluoromethyl)benzohydrazide is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B). The exact mechanism of action is not specified in the search results.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Amino-4-(trifluoromethyl)benzohydrazide plays a significant role in biochemical reactions, primarily as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that negatively regulates insulin signaling by dephosphorylating the insulin receptor, thus playing a crucial role in glucose homeostasis. By inhibiting PTP1B, this compound enhances insulin signaling, which can be beneficial in the treatment of conditions such as type 2 diabetes and obesity
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In particular, it enhances insulin signaling in adipocytes and hepatocytes by inhibiting PTP1B. This leads to increased glucose uptake and improved insulin sensitivity. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in glucose metabolism and insulin signaling, thereby influencing cellular functions related to energy homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of protein tyrosine phosphatase 1B (PTP1B), thereby inhibiting its enzymatic activity This inhibition prevents the dephosphorylation of the insulin receptor, leading to sustained insulin signalingThe compound’s ability to modulate gene expression also contributes to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PTP1B and enhanced insulin signaling. The potential degradation of the compound and its long-term impact on cellular processes in vivo remain areas of active research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and improve glucose homeostasis without causing significant adverse effects. At higher doses, potential toxic effects may be observed, including hepatotoxicity and alterations in metabolic parameters. It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose metabolism and insulin signaling. By inhibiting protein tyrosine phosphatase 1B (PTP1B), the compound enhances insulin signaling and promotes glucose uptake in cells. Additionally, it may interact with other enzymes and cofactors involved in metabolic processes, although further research is needed to fully elucidate these interactions. The compound’s effects on metabolic flux and metabolite levels are also areas of ongoing investigation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is likely transported into cells via specific transporters or binding proteins, although the exact mechanisms remain to be determined. Once inside the cells, this compound may accumulate in specific cellular compartments, influencing its localization and activity. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with its target enzymes and proteins. The precise subcellular localization of this compound and its impact on cellular function are areas of active research.
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)4-1-2-5(6(12)3-4)7(15)14-13/h1-3H,12-13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOLDFRTBUUFRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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